7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a carboxylic acid functional group at the 3-position, and methyl groups at the 7 and 8 positions.
Preparation Methods
The synthesis of 7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-γ-picoline with ethyl 2-chloroacetoacetate in the presence of a base to form ethyl imidazo[1,2-a]pyridine-3-carboxylate. This ester is then hydrolyzed to yield the desired carboxylic acid . Other synthetic strategies include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Chemical Reactions Analysis
7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Scientific Research Applications
7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves the inhibition of cellular energy-dependent processes. It targets specific molecular pathways and enzymes, such as farnesyl diphosphate synthase, antimalarial kinases, and enoyl acyl reductase, to exert its effects .
Comparison with Similar Compounds
7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
- 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
These compounds share structural similarities but differ in their functional groups, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
7,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-12-8(10(13)14)5-11-9(12)7(6)2/h3-5H,1-2H3,(H,13,14) |
InChI Key |
MHIZRWXYKITNHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(N2C=C1)C(=O)O)C |
Origin of Product |
United States |
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